N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
説明
N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a methoxy-substituted ethyl chain linked to a 5-methylthiophen-2-yl moiety.
特性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-8-4-5-11(19-8)10(18-3)6-13-12(17)9-7-16(2)15-14-9/h4-5,7,10H,6H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUWBMIHRNIKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CN(N=N2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analyses with related compounds.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Methoxy Group : Enhances solubility and potentially modulates biological activity.
- Thiophene Substituent : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 282.34 g/mol.
Synthesis Methods
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves several steps:
- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Substitution Reactions : The methoxy and thiophene groups are introduced through various coupling reactions.
- Final Carboxamide Formation : The carboxamide group is added to complete the synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notable findings include:
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative activity against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Against Pathogens : Research indicates effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
The biological effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Binding : It may interact with specific receptors that modulate cellular pathways related to growth and survival.
Comparative Analysis
A comparative analysis with similar triazole derivatives reveals significant differences in biological activity based on structural variations:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-triazole | Contains methoxy and thiophene groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazole | Lacks thiophene group | Variable activity depending on substituents | Variable antimicrobial effects |
| N-(3-methoxybenzyl)-triazole | Lacks methoxy group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Anticancer Activity : A study demonstrated that triazole derivatives exhibited significant antiproliferative effects in vitro, outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against E. coli and S. aureus, confirming the compound's potential as an antibiotic alternative .
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are frequently explored for their synthetic versatility and bioactivity. Below is a comparative analysis with structurally related analogs:
Structural Analogues and Substituent Effects
Compound 38 (3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide): Key Differences: Replaces the 1,2,3-triazole with a 1,2,4-triazole and incorporates a trifluoromethylpyridine moiety. Purity: 80.56% (HPLC), suggesting moderate stability under synthesis conditions .
Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide): Key Differences: Substitutes the triazole with an oxadiazole ring, known for improved metabolic resistance. Purity: 98.36% (HPLC), indicating higher synthetic efficiency compared to Compound 38 .
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide: Key Differences: Features an amino group at the 5-position of the triazole and a thienylmethyl substituent. The amino group may enhance solubility or binding interactions .
Compound 32 (5-(Benzyloxy)-N-(3,5-difluoro[1,1'-biphenyl]-4-yl)-2-methyl-2H-1,2,3-triazole-4-carboxamide):
- Key Differences : Incorporates a benzyloxy group and difluorobiphenyl substituent, which could enhance lipophilicity and π-π stacking interactions.
- Synthetic Yield : 94%, demonstrating high efficiency in coupling reactions .
Crystallographic and Analytical Considerations
Structural elucidation of such compounds often relies on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization . For instance, the crystalline forms of triazole derivatives (e.g., in ) emphasize the role of substituents in packing efficiency and polymorph stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
